molecular formula C32H48ClN3O9 B1663619 Alvespimycin hydrochloride CAS No. 467214-21-7

Alvespimycin hydrochloride

カタログ番号 B1663619
CAS番号: 467214-21-7
分子量: 653.2 g/mol
InChIキー: BXRBNELYISPBKT-BJGZLATJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumors in various cancers as an antitumor agent . Compared to the first HSP90 inhibitor tanespimycin, Alvespimycin exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity .


Synthesis Analysis

Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones. It could also form glutathione conjugates at the 19-position on the quinone ring .


Molecular Structure Analysis

The chemical formula of Alvespimycin is C32H48N4O8 . The average molecular weight is 616.7455 . The InChI string representation of its structure is InChI=1S/C32H48N4O8/c1-18-14-22-27 (34-12-13-36 (5)6)24 (37)17-23 (29 (22)39)35-31 (40)19 (2)10-9-11-25 (42-7)30 (44-32 (33)41)21 (4)16-20 (3)28 (38)26 (15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3, (H2,33,41) (H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 .


Chemical Reactions Analysis

Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .


Physical And Chemical Properties Analysis

Alvespimycin is a small molecule with a molecular weight of 616.75 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis . For obtaining a higher solubility, it is suggested to warm the tube at 37°C and shake it in the ultrasonic bath for a while .

科学的研究の応用

Application 1: Treatment of Pulmonary Fibrosis

  • Summary of the Application : Alvespimycin has been shown to exhibit potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis . This is a promising novel approach for the treatment of Idiopathic Pulmonary Fibrosis (IPF), an irreversible and life-threatening lung disease of unknown etiology presenting only a few treatment options .
  • Methods of Application or Experimental Procedures : The investigation illuminated the impact of alvespimycin, an HSP90 inhibitor, on TGF-β-mediated transcriptional responses by inducing destabilization of TβRs . HSP90, a molecular chaperone, adeptly stabilizes and folds TβRs, thus intricately regulating TGF-β1 signaling .
  • Results or Outcomes : The study showed that Alvespimycin has the potential to disrupt TGF-β signaling, which orchestrates a cascade of events driving pulmonary fibrosis (PF) .

Application 2: Antineoplastic Agent for Solid Tumors

  • Summary of the Application : Alvespimycin is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor. It has been used in trials studying the treatment of solid tumor in various cancers as an antitumor agent .
  • Methods of Application or Experimental Procedures : Alvespimycin mediates its antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
  • Results or Outcomes : Alvespimycin promotes an anticancer activity by disrupting Hsp90’s chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2 .

Application 1: Treatment of Pulmonary Fibrosis

  • Summary of the Application : Alvespimycin has been shown to exhibit potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis . This is a promising novel approach for the treatment of Idiopathic Pulmonary Fibrosis (IPF), an irreversible and life-threatening lung disease of unknown etiology presenting only a few treatment options .
  • Methods of Application or Experimental Procedures : The investigation illuminated the impact of alvespimycin, an HSP90 inhibitor, on TGF-β-mediated transcriptional responses by inducing destabilization of TβRs . HSP90, a molecular chaperone, adeptly stabilizes and folds TβRs, thus intricately regulating TGF-β1 signaling .
  • Results or Outcomes : The study showed that Alvespimycin has the potential to disrupt TGF-β signaling, which orchestrates a cascade of events driving pulmonary fibrosis (PF) .

Application 2: Antineoplastic Agent for Solid Tumors

  • Summary of the Application : Alvespimycin is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor. It has been used in trials studying the treatment of solid tumor in various cancers as an antitumor agent .
  • Methods of Application or Experimental Procedures : Alvespimycin mediates its antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
  • Results or Outcomes : Alvespimycin promotes an anticancer activity by disrupting Hsp90’s chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2 .

Application 1: Treatment of Pulmonary Fibrosis

  • Summary of the Application : Alvespimycin has been shown to exhibit potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis . This is a promising novel approach for the treatment of Idiopathic Pulmonary Fibrosis (IPF), an irreversible and life-threatening lung disease of unknown etiology presenting only a few treatment options .
  • Methods of Application or Experimental Procedures : The investigation illuminated the impact of alvespimycin, an HSP90 inhibitor, on TGF-β-mediated transcriptional responses by inducing destabilization of TβRs . HSP90, a molecular chaperone, adeptly stabilizes and folds TβRs, thus intricately regulating TGF-β1 signaling .
  • Results or Outcomes : The study showed that Alvespimycin has the potential to disrupt TGF-β signaling, which orchestrates a cascade of events driving pulmonary fibrosis (PF) .

Application 2: Antineoplastic Agent for Solid Tumors

  • Summary of the Application : Alvespimycin is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor. It has been used in trials studying the treatment of solid tumor in various cancers as an antitumor agent .
  • Methods of Application or Experimental Procedures : Alvespimycin mediates its antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
  • Results or Outcomes : Alvespimycin promotes an anticancer activity by disrupting Hsp90’s chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2 .

Safety And Hazards

Alvespimycin exhibits a dose-limiting toxicity where most toxic effects were experienced at ≥ 80mg/m^2 in Phase I clinical trials . Common adverse effects include nausea, vomiting, fatigue, hematologic toxicity, liver enzyme .

特性

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431773
Record name Alvespimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alvespimycin hydrochloride

CAS RN

467214-21-7
Record name Alvespimycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin hydrochloride
Reactant of Route 2
Alvespimycin hydrochloride
Reactant of Route 3
Alvespimycin hydrochloride
Reactant of Route 4
Alvespimycin hydrochloride
Reactant of Route 5
Reactant of Route 5
Alvespimycin hydrochloride
Reactant of Route 6
Reactant of Route 6
Alvespimycin hydrochloride

Citations

For This Compound
91
Citations
K Jhaveri, K Miller, L Rosen, B Schneider, L Chap… - Clinical Cancer …, 2012 - AACR
Purpose: We conducted a phase I dose-escalation study to define the maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics of alvespimycin (17-DMAG), a …
Number of citations: 71 aacrjournals.org
JR Porter, J Ge, J Lee, E Normant… - Current topics in …, 2009 - ingentaconnect.com
… Kosan Biosciences developed 17-DMAG or alvespimycin hydrochloride for clinical evaluation as both an intravenous and oral product. Infinity Pharmaceuticals is developing IPI-504 or …
Number of citations: 79 www.ingentaconnect.com
F Zagouri, TN Sergentanis, D Chrysikos… - The Breast, 2013 - Elsevier
Purpose Pharmacological inhibition of Hsp90 shows great promise in breast cancer treatment. This is the first systematic review to synthesize all available data and to evaluate the …
Number of citations: 89 www.sciencedirect.com
DS Hong, U Banerji, B Tavana, GC George… - Cancer treatment …, 2013 - Elsevier
… A phase 1 dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors …
Number of citations: 268 www.sciencedirect.com
R Garcia-Carbonero, A Carnero, L Paz-Ares - The Lancet Oncology, 2013 - thelancet.com
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins essential for cell survival. Many oncogenes, including tyrosine …
Number of citations: 407 www.thelancet.com
H Mellatyar, S Talaei, Y Pilehvar-Soltanahmadi… - Biomedicine & …, 2018 - Elsevier
Heat shock protein 90 (Hsp90) is an evolutionary preserved molecular chaperone which mediates many cellular processes such as cell transformation, proliferation, and survival in …
Number of citations: 92 www.sciencedirect.com
V Petrikaitė, D Matulis - Medicina, 2011 - mdpi.com
This review describes the recent progress in the field of heat shock protein 90 (Hsp90) inhibitor design. Hsp90 is a heat shock protein with a molecular weight of approximately 90 kDa. …
Number of citations: 15 www.mdpi.com
LM Butler, R Ferraldeschi, HK Armstrong… - Molecular cancer …, 2015 - AACR
HSP90 is required for maintaining the stability and activity of a diverse group of client proteins, including protein kinases, transcription factors, and steroid hormone receptors involved in …
Number of citations: 205 aacrjournals.org
JR Porter, CC Fritz, KM Depew - Current opinion in chemical biology, 2010 - Elsevier
… Thus, Kosan Biosciences developed 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG, alvespimycin hydrochloride, 3) which retained potent Hsp90 inhibition …
Number of citations: 216 www.sciencedirect.com
K Jhaveri, S Chandarlapaty, D Lake, T Gilewski… - Clinical breast …, 2014 - Elsevier
… A phase I dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors …
Number of citations: 107 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。